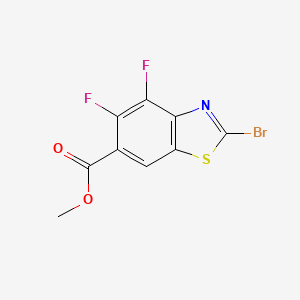

2-溴-4,5-二氟-1,3-苯并噻唑-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic organic compounds. Benzothiazoles are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the introduction of various substituents to the benzothiazole core to achieve desired properties. For instance, the synthesis of 3-benzyl-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involved the preparation of substituted benzothiazol-2′-ylimino derivatives, which were then reacted to form the thiazolidone ring . Similarly, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles required a Jacobsen cyclization of precursor thiobenzanilides, followed by the introduction of fluorine atoms at specific positions on the benzothiazole ring .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The introduction of substituents like bromo, methyl, and fluoro groups can significantly alter the electronic and steric properties of the molecule. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was studied using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . These studies help in understanding the three-dimensional arrangement of atoms in the molecule and their impact on the compound's reactivity and interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and bromination steps . The reactivity of the benzothiazole ring can be influenced by the nature and position of substituents, which can activate or deactivate the ring towards further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of electron-withdrawing groups like bromo and fluoro can increase the acidity of adjacent hydrogen atoms, while electron-donating groups like methyl can have the opposite effect. The presence of these substituents can also influence the compound's absorption spectra, as seen in the spectral data of 3-benzyl-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones . Additionally, the antimicrobial activity of benzothiazole derivatives, as demonstrated by the novel synthesis and antimicrobial activity of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, is a significant physical property that can be exploited in pharmaceutical applications .

科学研究应用

电催化羧化

相关苯并噻唑化合物的应用之一涉及电催化羧化过程。例如,研究了 2-氨基-5-溴吡啶与 CO2 在离子液体中的电催化羧化,突出了在绿色化学应用中使用相关苯并噻唑化合物的潜力,因为避免了挥发性和有毒的溶剂和催化剂 (Feng 等人,2010)。

荧光和比色 pH 探针

苯并噻唑衍生物已用于开发荧光和比色 pH 探针。对新型苯并噻唑基探针的研究证明了其在监测酸性和碱性溶液中的效用,在实时 pH 传感和细胞内 pH 成像中具有潜在应用 (Diana 等人,2020)。

抗肿瘤剂

苯并噻唑家族中的化合物,如 2-(4-氨基苯基)苯并噻唑,作为抗肿瘤剂显示出有希望的结果。这些化合物对各种癌细胞系表现出有效和选择性的活性,包括乳腺癌、卵巢癌、肺癌和肾癌 (Bradshaw 等人,2001)。

有机离子液体 (OIL)

苯并噻唑衍生物也已在有机离子液体 (OIL) 的背景下进行了探索,有机离子液体用于促进各种化学反应,例如苯偶姻缩合。这说明了苯并噻唑化合物在促进有机合成过程中的作用 (Davis 和 Forrester,1999)。

羟基取代衍生物的合成

羟基取代的 2-氨基苯并[d]噻唑-6-羧酸衍生物作为药物发现中的构建模块的合成展示了苯并噻唑化合物在药物化学中的多功能性。这些构建模块可以在不同的位置进行取代,为探索分子周围的化学空间提供了机会 (Durcik 等人,2020)。

作用机制

Target of Action

Many organic compounds like this one can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The interaction between the compound and its target could lead to changes in the target’s function. This could involve inhibiting or enhancing the target’s activity, or it could involve triggering a specific biological response .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect its ADME properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2NO2S/c1-15-8(14)3-2-4-7(6(12)5(3)11)13-9(10)16-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMPORZVEALIID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1F)F)N=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2537690.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N1-[cyano(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B2537697.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)